molecular formula C24H20I2O4 B3419333 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene CAS No. 142010-88-6

3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Cat. No.: B3419333
CAS No.: 142010-88-6
M. Wt: 626.2 g/mol
InChI Key: HVIYMUMYPJXEAR-UHFFFAOYSA-N
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Description

3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene is a useful research compound. Its molecular formula is C24H20I2O4 and its molecular weight is 626.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 625.94510 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound features:

  • Two Naphthalene Rings : Provides a stable aromatic system.
  • Methoxymethoxy Groups : These electron-donating substituents may enhance solubility and influence electronic properties.
  • Iodine Atoms : The presence of iodine enhances reactivity, making it suitable for various chemical transformations.
PropertyValue
Molecular FormulaC24H20I2O4
Molecular Weight626.2 g/mol
CAS Number142010-88-6
PurityTypically 95%

Biological Activity Overview

While the structural features suggest potential biological activities, there is currently no specific scientific data available on the biological activity or mechanism of action of this compound. However, the presence of iodine and methoxymethoxy groups may imply several possible interactions in biological systems.

Potential Applications

The unique characteristics of 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene suggest potential applications in various fields:

  • Pharmaceuticals : Due to the presence of iodine, compounds with similar structures have been explored for their antibacterial and anticancer properties.
  • Materials Science : Its unique electronic properties may be exploited in the development of organic electronic materials.

Related Compounds and Their Activities

To understand the potential biological implications of this compound, it is helpful to examine structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Iodo-naphthaleneSingle iodine on naphthaleneSimpler structure with less reactivity
3-MethoxynaphthaleneMethoxy group on naphthaleneLacks halogen substitution
4-Iodo-anisoleIodine and methoxy on phenolAromatic system with different reactivity
5-IodouracilIodine substituted uracilBiological activity as an anti-metabolite

Case Studies and Research Findings

Currently, there are no published case studies specifically examining the biological activity of this compound. However, related compounds have shown various biological activities:

  • Antimicrobial Activity : Compounds with iodine substitutions often exhibit antimicrobial properties, suggesting that this compound might also possess similar effects.
  • Anticancer Potential : Some naphthalene derivatives have been studied for their anticancer properties, indicating that further research could be warranted for this compound.

Properties

IUPAC Name

3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20I2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYMUMYPJXEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1I)C3=C(C(=CC4=CC=CC=C43)I)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444909
Record name 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142010-88-6, 219583-87-6
Record name 3,3′-Diiodo-2,2′-bis(methoxymethoxy)-1,1′-binaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142010-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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